molecular formula C10H9BrN2 B6157441 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile CAS No. 1851868-11-5

1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B6157441
CAS No.: 1851868-11-5
M. Wt: 237.1
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Description

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a brominated pyridine derivative featuring a cyclobutane ring substituted with a nitrile group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of sulfonamide inhibitors targeting protein-protein interactions . Its structural uniqueness lies in the combination of a rigid cyclobutane scaffold, a polar nitrile group, and a brominated pyridine ring, which collectively influence its reactivity, solubility, and binding properties.

Properties

CAS No.

1851868-11-5

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclobutanone in the presence of a suitable catalyst and reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Cyclization Reactions: The cyclobutane ring can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and cyclobutane derivatives .

Scientific Research Applications

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological pathways and molecular interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromopyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrile groups can form covalent bonds with target proteins, leading to changes in their function and activity . Additionally, the cyclobutane ring can undergo strain-release transformations, which can further modulate its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
  • Structural Difference : Fluorine replaces bromine at the pyridine 3-position.
  • Impact: Reactivity: Fluorine’s electronegativity enhances metabolic stability compared to bromine, reducing susceptibility to oxidative degradation . Molecular Weight: Lower molecular weight (e.g., C9H8FN3 vs. Synthetic Utility: Fluorine’s smaller size facilitates easier functionalization via cross-coupling reactions .
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
  • Structural Difference : A ketone (oxo) group is introduced at the cyclobutane 3-position.
  • Polarity: Increased polarity improves aqueous solubility, aiding in formulation for biological assays .

Aromatic Ring Modifications

1-(Naphthalen-2-yl)cyclobutane-1-carbonitrile
  • Structural Difference : Pyridine replaced with a naphthalene ring.
  • Impact :
    • Molecular Weight : Higher due to the extended aromatic system (C15H13N vs. C9H8BrN3 for the bromo-pyridine analog).
    • Electronic Properties : Enhanced π-π stacking interactions with hydrophobic protein pockets, useful in inhibitor design .
    • Synthesis : Requires sodium hydride-mediated cyclization in DMSO/THF, similar to bromopyridinyl analogs .

Substituent Variations on the Phenyl/Cyclobutane Core

1-(4-Hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile
  • Structural Difference : Methylsulfonyl and hydroxyl groups on the phenyl ring.
  • Impact :
    • Solubility : Sulfonyl and hydroxyl groups enhance water solubility, critical for in vivo applications .
    • Biological Activity : Demonstrated efficacy as a WD repeat-containing protein inhibitor (IC50 < 100 nM) .
1-(3-Amino-4-hydroxyphenyl)cyclobutane-1-carbonitrile
  • Structural Difference: Amino and hydroxyl groups on the phenyl ring.
  • Impact: Hydrogen Bonding: Amino group facilitates stronger interactions with acidic residues in enzymatic active sites . Synthetic Route: Requires nitro reduction (e.g., via H2/Pd-C) to introduce the amino group .

Functionalized Cyclobutane Derivatives

1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile
  • Structural Difference : Epoxide (oxirane) group attached to the cyclobutane.
  • Impact :
    • Reactivity : Epoxide enables ring-opening reactions for further derivatization (e.g., nucleophilic addition) .
    • Applications : Serves as a scaffold for synthesizing bioactive molecules with varied stereochemistry .

Biological Activity

1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine and a cyclobutane ring. Its molecular formula is C11H12BrNC_{11}H_{12}BrN with a molecular weight of approximately 252.12 g/mol. The compound features a carbonitrile functional group, known for its reactivity and potential biological activity, particularly in medicinal chemistry.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may exhibit significant biological activity, particularly as potential GPR120 modulators. GPR120 is a G protein-coupled receptor that plays a crucial role in regulating insulin sensitivity and inflammation, making it a target for diabetes treatment and related conditions .

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may act as an agonist for GPR120, enhancing insulin sensitivity and exerting anti-inflammatory effects in adipose tissues and macrophages .
  • Enzyme Inhibition : The carbonitrile group can participate in nucleophilic substitution reactions, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.

In Vitro Studies

Several studies have explored the interactions of this compound with various biological systems. For instance, in vitro assays have demonstrated its potential to modulate GPR120 activity, suggesting implications for diabetes treatment .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that the positioning of the bromine atom and the presence of both cyclobutane and carbonitrile groups contribute to distinct reactivity patterns and biological activities. Below is a summary table highlighting similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2-Bromopyridin-3-yl)cyclobutane-1-carbonitrileSimilar structure but different bromine positionMay exhibit different biological activity
1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrileBromine at para position on pyridinePotentially altered electronic properties
2-(3-Bromopyridin-2-yl)cyclopentane-1-carbonitrileCyclopentane instead of cyclobutaneDifferent ring strain and reactivity

This table illustrates how minor structural modifications can lead to significant differences in biological activity, underscoring the importance of structure-activity relationships in drug design.

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